Progesterone-2,3,4-13C3

Description

Overview of Progesterone-13C3 as a Research Reagent

Progesterone-13C3 is a synthetic version of progesterone (B1679170) where three carbon atoms have been replaced with the stable isotope carbon-13. medchemexpress.commedchemexpress.com This labeling imparts a specific mass shift that allows it to be distinguished from endogenous progesterone in biological samples. As a research reagent, Progesterone-13C3 is primarily used as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of progesterone. nist.gov Its chemical and physical properties are nearly identical to unlabeled progesterone, ensuring it behaves similarly during sample preparation and analysis. diagnosticsworldnews.com

Chemical Properties of Progesterone-13C3

| Property | Value |

|---|---|

| Chemical Formula | ¹³C₃C₁₈H₃₀O₂ mendelchemicals.com |

| Molecular Weight | 317.44 g/mol isotope.comnih.gov |

| CAS Number | 327048-87-3 mendelchemicals.comisotope.com |

| Appearance | Powder mendelchemicals.com |

| Melting Point | 128-132 °C mendelchemicals.com |

| Isotopic Purity | ≥99 atom % ¹³C |

This data is compiled from multiple sources and represents typical values.

The primary application of Progesterone-13C3 is in clinical and diagnostic research, where accurate measurement of progesterone levels is critical for assessing ovarian function, monitoring pregnancy, and investigating various endocrine disorders. medchemexpress.comwaters.com It is also utilized in metabolic studies to investigate the pathways of progesterone synthesis and catabolism. diagnosticsworldnews.commedchemexpress.com

Historical Context of Isotope Dilution Mass Spectrometry in Steroid Analysis Research

The application of mass spectrometry to steroid analysis has a rich history, dating back to the mid-20th century. uniroma1.it The initial methods relied on gas chromatography-mass spectrometry (GC-MS) and were instrumental in identifying and quantifying steroids in biological fluids. uniroma1.itnist.gov The development of isotope dilution techniques in the 1930s by George de Hevesy, which initially used radiotracers, laid the groundwork for modern quantitative analysis. wikipedia.org

The 1970s saw the establishment of ID-GC/MS as a definitive method for steroid hormone analysis in clinical chemistry. nist.gov This approach significantly improved the accuracy and reliability of measurements compared to the immunoassays that were prevalent at the time, which were often plagued by cross-reactivity issues with structurally similar steroids. waters.comuni-muenchen.de

The advent of liquid chromatography-tandem mass spectrometry (LC-MS/MS) in more recent decades has further revolutionized steroid analysis. nist.gov This technique offers higher throughput and can be automated, making it suitable for routine clinical measurements. nist.gov The use of stable isotope-labeled internal standards, such as Progesterone-13C3, is integral to modern LC-MS/MS methods, ensuring the highest level of analytical precision and accuracy. nist.govuni-muenchen.de These advancements have been crucial in the development of reference measurement procedures and the standardization of hormone assays across different laboratories. nist.govnist.gov

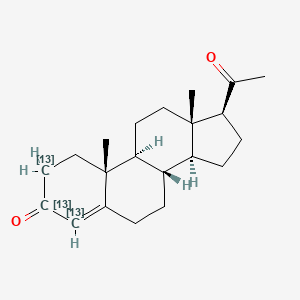

Structure

3D Structure

Properties

IUPAC Name |

(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,16-19H,4-11H2,1-3H3/t16-,17+,18-,19-,20-,21+/m0/s1/i8+1,12+1,15+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKFOVLPORLFTN-TZDZRSEPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=[13CH][13C](=O)[13CH2]C[C@]34C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001028091 | |

| Record name | Progesterone-2,3,4-13C3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327048-87-3 | |

| Record name | Progesterone-2,3,4-13C3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 327048-87-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Characterization of Progesterone 13c3 for Research Applications

Isotopic Labeling Strategies and Positions (e.g., 2,3,4-13C3)

The most common and commercially available form of Progesterone-13C3 is labeled with three carbon-13 isotopes at the 2, 3, and 4 positions of the steroid's A-ring. nih.gov This specific labeling gives the compound the systematic name 4-Pregnene-3,20-dione-2,3,4-13C3. mendelchemicals.comsigmaaldrich.com

The selection of labeling positions is a critical aspect of synthesizing an effective internal standard. The stability of the isotopic label is paramount; the labels must not be lost during sample extraction, cleanup, or ionization. Labeling on the core steroid skeleton, such as the A-ring, ensures this stability. Research has been conducted into synthetic approaches to specifically replace the carbons at the 2, 3, and 4 positions of the steroid structure to create these labeled compounds. researchgate.net

While labeling with three ¹³C atoms is common for progesterone (B1679170), other isotopically labeled versions exist for research purposes, such as Progesterone-13C2 and deuterium-labeled Progesterone-d9. lumiprobe.commedchemexpress.com These alternative labeling strategies serve similar functions as internal standards in quantitative mass spectrometry-based methods. lumiprobe.com

Production and Isotopic Purity Standards for Research Compounds (e.g., 99 atom % 13C)

For Progesterone-13C3 to function reliably as an internal standard, its isotopic and chemical purity must be exceptionally high. Commercial suppliers provide this compound with stringent quality specifications. The isotopic purity, which refers to the percentage of molecules that contain the desired number of ¹³C isotopes, is typically guaranteed to be at least 99 atom % ¹³C. sigmaaldrich.comscientificlabs.com This high level of enrichment minimizes interference from unlabeled or partially labeled species.

In addition to isotopic purity, the chemical purity is also a critical parameter. For research-grade Progesterone-13C3, the chemical purity is generally specified as 98% or higher. isotope.comisotope.com These standards ensure that the analytical measurements are not confounded by impurities. The compound is often supplied as a neat powder or as a solution of a precise concentration, such as 100 μg/mL in acetonitrile (B52724). isotope.comcenmed.com

The Centers for Disease Control and Prevention (CDC) utilizes Progesterone-13C3 in its laboratory procedures for steroid panel analysis, highlighting its role as a trusted standard in clinical and diagnostic research. cdc.gov For these applications, an internal standard working solution is prepared, for instance, at a concentration of 500 ng/dL. cdc.gov

Table 1: Purity Standards for Progesterone-2,3,4-13C3

| Characteristic | Standard | Sources |

| Isotopic Purity | ≥99 atom % ¹³C | sigmaaldrich.comscientificlabs.comschd-shimadzu.com |

| Chemical Purity | ≥98% | isotope.comisotope.comschd-shimadzu.com |

Analytical Characterization for Isotopic Integrity in Research (e.g., Mass Shift, M+3)

The defining feature of Progesterone-13C3 for its application in research is its mass difference compared to the natural, unlabeled progesterone. The incorporation of three carbon-13 atoms results in a predictable increase in the compound's molecular weight. sigmaaldrich.com The molecular weight of this compound is approximately 317.44 g/mol , whereas the unlabeled counterpart is around 314.47 g/mol . mendelchemicals.comsigmaaldrich.com

This mass difference is readily detected by mass spectrometry (MS), which is the principal analytical technique for which this compound is designed. scientificlabs.comcenmed.com In a mass spectrum, the molecular ion of Progesterone-13C3 will appear at a mass-to-charge ratio (m/z) that is three units higher than that of unlabeled progesterone. This is referred to as a mass shift of M+3. sigmaaldrich.comcenmed.com

In quantitative methods, such as isotope dilution-matrix-assisted laser desorption ionization-time of flight mass spectrometry (ID-MALDI-TOF/MS), specific mass transitions are monitored for both the analyte and the internal standard. nih.govnih.gov For example, a published method for quantifying progesterone in serum monitors the transition of m/z 315.4 to 108.9 for progesterone and, concurrently, the transition of m/z 318.4 to 111.9 for the Progesterone-13C3 internal standard. nih.gov The ratio of the peak areas from these two transitions is then used to calculate the precise concentration of progesterone in the sample. nih.gov

Table 2: Analytical Properties of this compound

| Property | Value | Sources |

| Molecular Formula | ¹³C₃C₁₈H₃₀O₂ | mendelchemicals.comsigmaaldrich.comcenmed.com |

| Molecular Weight | 317.44 g/mol | mendelchemicals.comsigmaaldrich.comisotope.comcenmed.com |

| Mass Shift | M+3 | sigmaaldrich.comscientificlabs.comcenmed.comscientificlabs.co.uk |

| Mass Spectrometry Transition (Example) | m/z 318.4 → 111.9 | nih.gov |

Compound Names

Advanced Analytical Methodologies Utilizing Progesterone 13c3 As an Internal Standard

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Steroid Quantification

LC-MS/MS has become a preferred method for steroid hormone analysis, offering superior specificity and accuracy compared to traditional immunoassays, which can be prone to cross-reactivity. lcms.cznews-medical.net The use of Progesterone-13C3 in LC-MS/MS methods is fundamental to developing reliable and reproducible assays for progesterone (B1679170) research.

The development of high-sensitivity LC-MS/MS methods is crucial for quantifying the low concentrations of progesterone found in certain physiological states and populations, such as in males, post-menopausal women, and patients undergoing specific hormonal treatments. endocrine-abstracts.orgendocrine-abstracts.org Researchers have successfully developed ultra-high-pressure liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) assays capable of measuring progesterone in complex matrices like saliva and serum with high specificity and selectivity. news-medical.netwaters.com

An isotope dilution LC-MS/MS (ID-LC/MS/MS) method has been established as a candidate reference method, demonstrating high reliability for standardizing serum progesterone measurements. nih.gov The sensitivity of these methods can be further enhanced through chemical modifications of the mobile phase; for instance, the addition of ammonium (B1175870) fluoride (B91410) has been shown to increase the progesterone response up to 14-fold. lcms.cz These advanced methods provide the necessary sensitivity for applications such as assessing infertility, monitoring hormone-lowering medications, and researching breast cancer risk in post-menopausal women. endocrine-abstracts.org

Effective sample preparation is critical for removing interfering substances from the biological matrix and concentrating the analyte before LC-MS/MS analysis. The choice of extraction technique depends on the matrix, required throughput, and desired level of cleanliness. Progesterone-13C3 is added at the beginning of this process to account for any progesterone loss during extraction.

Liquid-Liquid Extraction (LLE): A conventional and widely used technique for isolating steroids. nih.govnih.gov Protocols vary, with some employing a three-step LLE with n-hexane, while others use solvent mixtures like n-hexane/dichloromethane/isopropanol or hexane/ethyl acetate. lcms.cznih.govresearchgate.net

Supported Liquid Extraction (SLE): A high-throughput alternative to LLE that functions like LLE but in a solid-phase extraction cartridge format. phenomenex.com It is often automated and can complete the preparation of numerous plasma samples in a short time. nih.govresearchgate.netnih.gov Common solvents used for elution in SLE include methyl tert-butyl ether (MTBE) and dichloromethane. endocrine-abstracts.orgendocrine-abstracts.org

Solid-Phase Extraction (SPE): This technique uses a solid sorbent to bind and elute the analyte, providing a very clean extract. nih.govresearchgate.net Various sorbents are employed, including C4, Oasis® HLB, and Oasis MAX plates, the last of which has been used in automated methods. waters.comnih.govresearchgate.netwaters.com

Other Techniques: Simpler methods like protein precipitation with acetonitrile (B52724) are also utilized, as is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is particularly effective for complex lipid-rich matrices like dolphin blubber. nih.goveurofins.comnist.gov

Interactive Table: Comparison of Sample Preparation Techniques for Progesterone Analysis

| Technique | Description | Typical Matrix | Advantages | Reference(s) |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Serum, Plasma | Well-established, effective for removing salts and proteins. | nih.govnih.govresearchgate.net |

| Supported Liquid Extraction (SLE) | Aqueous sample is absorbed onto an inert solid support; analyte is eluted with a water-immiscible organic solvent. | Plasma, Serum | High-throughput, easily automated, less emulsion formation than LLE. | endocrine-abstracts.orgnih.govresearchgate.netnih.gov |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and eluted with a solvent. | Serum, Plasma, Blubber | High selectivity, provides very clean extracts, can concentrate analyte. | nih.govresearchgate.netresearchgate.netwaters.com |

| Protein Precipitation | Proteins are precipitated from the sample using a solvent (e.g., acetonitrile), and the supernatant is analyzed. | Plasma | Simple, fast, requires minimal method development. | nih.goveurofins.comuliege.be |

| QuEChERS | A two-step process involving salting-out extraction and dispersive SPE for cleanup. | Blubber (complex lipid matrix) | Fast, easy, effective for complex matrices. | nist.gov |

In tandem mass spectrometry, specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), are used to detect and quantify the analyte and its internal standard. The instrument isolates the precursor ion (Q1), fragments it in the collision cell, and then isolates a specific product ion (Q3). This process ensures high selectivity and sensitivity. For Progesterone and Progesterone-13C3, analysis is typically performed in positive ion mode using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). eurofins.comresearchgate.netingentaconnect.com

Interactive Table: Selected MRM Transitions for Progesterone and Progesterone-13C3

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Ionization Mode | Reference(s) |

|---|---|---|---|---|

| Progesterone | 315.4 | 108.9 | Positive | researchgate.netnih.gov |

| Progesterone | 315.3 | 109.1 | ESI (+) | eurofins.com |

| Progesterone | 315.0 | 109.2 | APCI (+) | ingentaconnect.com |

| Progesterone | 315.2 | 97.1 | ESI (+) | nih.gov |

| Progesterone-13C3 | 318.4 | 111.9 | Positive | researchgate.netnih.gov |

| Progesterone-13C3 | 318 | 100 | ESI (+) | mdpi.com |

For an analytical method to be considered reliable for research, it must undergo rigorous validation. Key performance metrics are established to ensure the data generated is accurate and precise.

Precision: This measures the closeness of repeated measurements. It is often expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Research assays have reported excellent precision, with intra-day and inter-day RSDs often below 15%, and in highly optimized methods, below 7.5%. eurofins.comingentaconnect.comclinicaltheriogenology.net One candidate reference method reported intra-run RSDs of 0.50-0.58% and total RSDs of 0.71-1.33%. nih.gov

Accuracy: This refers to the closeness of a measured value to the true value. It is typically assessed through recovery studies of spiked samples or by analyzing certified reference materials. Reported accuracies are generally high, with recoveries often falling within the 85% to 115% range. nih.govnih.gov For example, one study reported analytical recoveries of 99.08–101.50%. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. These values vary depending on the method's sensitivity. For progesterone, reported LOQs range from 0.02 ng/mL to 1 ng/mL in various LC-MS/MS assays. researchgate.netingentaconnect.comclinicaltheriogenology.neteurekakit.com High-sensitivity methods have pushed the lower limit of quantification to as low as 25 pmol/L (approximately 7.85 pg/mL). endocrine-abstracts.orgendocrine-abstracts.org

Interactive Table: Performance Metrics of LC-MS/MS Assays for Progesterone

| Assay Type / Matrix | LOQ | Precision (RSD/CV) | Accuracy (Recovery/Bias) | Reference(s) |

|---|---|---|---|---|

| ID-LC/MS/MS / Serum | Not specified | 0.71–1.33% (total) | 99.08–101.50% | nih.gov |

| LC-MS/MS / Rat Plasma | 0.5 ng/mL | < 6.7% | ±6.2% (relative error) | researchgate.net |

| UPLC-MS/MS / Beagle Plasma | 0.5 ng/mL | < 7.5% | 91.8%–100.7% | ingentaconnect.com |

| High-Sensitivity LC-MS/MS / Serum | 25 pmol/L | Good | Minimal matrix effects | endocrine-abstracts.orgendocrine-abstracts.org |

| LC-MS/MS / Canine Plasma | 0.2 ng/mL | Good | Good correlation to reference | clinicaltheriogenology.net |

Mass Spectrometry Parameters and Transitions for Progesterone-13C3 Analysis

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) Applications in Progesterone Research

While less common than LC-MS/MS for quantitative steroid analysis, MALDI-TOF MS has been successfully adapted for progesterone research using an isotope dilution strategy with Progesterone-13C3. nih.govresearchgate.netnih.gov In this approach, serum samples spiked with Progesterone-13C3 undergo a multi-step cleanup involving both solid-phase and liquid-liquid extraction before analysis. nih.govresearchgate.net

The quantification is based on the ratio of the signal intensities of the fragmented endogenous progesterone (e.g., m/z 108.9) and the Progesterone-13C3 internal standard (e.g., m/z 111.9). researchgate.netnih.gov Studies have demonstrated that this MALDI-TOF MS method is robust and provides results that correlate well with traditional radioimmunoassays, achieving a correlation coefficient of 0.981. nih.govresearchgate.net This indicates its potential as a reliable reference method for progesterone quantification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Approaches in Steroid Profiling Research

GC-MS/MS is another powerful technique for steroid analysis, known for its high chromatographic resolution. A key difference from LC-MS/MS is that GC-MS/MS typically requires a chemical derivatization step to make the steroids volatile enough for gas chromatography. noaa.gov

A highly sensitive and specific GC-MS/MS method has been developed for the simultaneous measurement of a comprehensive sex steroid profile, including progesterone, in rodent serum. oup.comgu.se This method utilizes Progesterone-2,3,4-13C3 as the internal standard to ensure accurate quantification. oup.com Following derivatization, the MRM transition monitored for Progesterone-13C3 is m/z 492.2 → 462.3, while the transition for endogenous progesterone is m/z 489.2 → 459.3. oup.comgu.se This assay achieved an impressively low limit of quantification for progesterone at 74 pg/mL, enabling detailed studies of hormonal fluctuations, such as those occurring during the different phases of the rodent estrous cycle. oup.comgu.seoup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conjunction with Stable Isotopes for Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. While historically used for structural elucidation, its application in quantitative analysis (qNMR) has grown significantly. sigmaaldrich.com The use of stable isotope-labeled compounds, such as Progesterone-13C3, in conjunction with NMR, offers enhanced sensitivity, selectivity, and accuracy for both quantitative and mechanistic studies. researchgate.netisotope.com

The fundamental principle of qNMR relies on the direct proportionality between the integrated area of an NMR signal and the number of atomic nuclei contributing to that signal. fujifilm.com For accurate quantification, an internal standard of known purity and concentration is typically used. Progesterone-13C3 serves as an ideal internal standard for the analysis of progesterone. Being chemically identical to the analyte, it exhibits similar behavior during sample preparation and analysis, which mitigates variations and potential errors. However, its increased mass due to the three ¹³C atoms allows it to be distinguished from the natural, unlabeled progesterone in a sample, particularly in mass spectrometry, and its enriched ¹³C signals provide a distinct reference in NMR. researchgate.netmedchemexpress.com

In ¹H qNMR, a known quantity of the certified Progesterone-13C3 standard is added to the sample. The purity or concentration of the unlabeled progesterone can then be calculated by comparing the integral of a specific proton signal from the analyte to a signal from the standard. fujifilm.com For ¹³C NMR, the specific carbon positions that are isotopically enriched in Progesterone-13C3 (e.g., at C-2, C-3, and C-4) will produce signals of significantly higher intensity than the signals from the natural 1.1% abundance of ¹³C in the unlabeled analyte. frontiersin.org This allows for highly selective detection and quantification, even in complex biological matrices where signal overlap can be a challenge. mdpi.com

Research Findings and Applications

The utility of stable isotope labeling with NMR extends beyond simple quantification into advanced research applications.

Metabolic and Mechanistic Studies: Researchers utilize ¹³C-labeled steroids to trace metabolic pathways and understand enzymatic functions within endocrine cells. nih.gov By introducing Progesterone-13C3 into a biological system, the ¹³C label acts as a tracer. As the labeled progesterone is metabolized, the ¹³C atoms are incorporated into its various metabolites. NMR spectroscopy can then be used to identify and quantify these labeled metabolites, providing a detailed map of metabolic flux and pathway dynamics. nih.gov

Interaction and Binding Studies: Stable isotope-assisted NMR is also employed to investigate the interactions between steroids and other molecules, such as proteins or drug delivery systems. nih.govnih.gov For example, in a study investigating the binding of a murine monoclonal anti-17alpha-hydroxy-progesterone Fab fragment, the antibody's light chain was selectively labeled with ¹³C. Upon binding of the protein L B1 domain, significant perturbations in the ¹³C chemical shifts were observed, allowing for the precise identification of the binding site on the antibody. nih.gov Similarly, ¹³C-labeled steroids can be used to directly observe binding events. Changes in the NMR spectrum of the labeled steroid upon interaction with a receptor or binding protein can reveal which parts of the steroid are involved in the interaction. mdpi.com Solid-state NMR studies using ¹³C-labeled ethinyl estradiol (B170435) have provided direct evidence of its chemical binding to silicone elastomers used in drug delivery devices, a finding that was only indirectly suggested by other methods. nih.gov

The following interactive tables summarize key aspects of utilizing Progesterone-13C3 in NMR research.

Table 1: Recommended Parameters for Quantitative ¹H NMR (qNMR) Analysis

This table outlines typical experimental parameters for qNMR to ensure accurate and reproducible quantification when using an internal standard like Progesterone-13C3. The goal is to allow for full relaxation of the nuclei between scans, ensuring the signal intensity is directly proportional to the molar concentration. reddit.com

| Parameter | Recommended Setting | Rationale |

| Internal Standard | Progesterone-13C3 (or other certified standard) | Ensures chemical and physical behavior is similar to the analyte; must have non-overlapping signals with the analyte. reddit.com |

| Relaxation Delay (d1) | > 5 times the longest T1 | Allows for >99% of the longitudinal magnetization to recover between pulses, which is crucial for accurate signal integration. reddit.com |

| Pulse Angle | 30-90 degrees | A 90° pulse provides the maximum signal per scan, while a smaller angle (e.g., 30°) can be used with a shorter relaxation delay. reddit.com |

| Number of Scans | 16 - 64 | Sufficient scans are averaged to achieve an adequate signal-to-noise ratio for precise integration. reddit.com |

| ¹³C Decoupling | On (for ¹H qNMR) | Simplifies the proton spectrum by removing splitting from ¹³C coupling, preventing the ¹³C satellites from interfering with integration. reddit.com |

Table 2: Natural Abundance ¹³C NMR Chemical Shifts for Progesterone

This table provides reference chemical shift values for the carbon atoms in progesterone, as observed in a standard ¹³C NMR spectrum. When using Progesterone-13C3 labeled at specific positions (e.g., C2, C3, C4), the signals corresponding to these carbons will be dramatically enhanced, facilitating their use in quantitative or mechanistic studies. nih.gov

| Carbon Atom | Chemical Shift (ppm) |

| C1 | 35.7 |

| C2 | 33.9 |

| C3 | 199.5 (C=O) |

| C4 | 123.9 (=CH) |

| C5 | 171.5 (=C) |

| C6 | 32.8 |

| C7 | 31.9 |

| C8 | 35.6 |

| C9 | 53.9 |

| C10 | 38.6 |

| C11 | 20.8 |

| C12 | 38.8 |

| C13 | 44.1 |

| C14 | 56.0 |

| C15 | 24.4 |

| C16 | 22.9 |

| C17 | 63.5 |

| C18 | 13.3 |

| C19 | 17.4 |

| C20 | 209.4 (C=O) |

| C21 | 31.4 |

Progesterone 13c3 in Metabolic and Flux Analysis Research

Tracing Endogenous Progesterone (B1679170) Metabolic Pathways in In Vitro and Animal Models

The use of Progesterone-13C3 is fundamental for elucidating the intricate metabolic pathways of endogenous progesterone. pubcompare.aimedchemexpress.comisotope.com By introducing this labeled compound into in vitro cell cultures or administering it to animal models, researchers can follow its conversion into various downstream metabolites. chemie-brunschwig.chfu-berlin.de This stable isotope tracing approach is a cornerstone of modern metabolomics and is frequently employed in techniques like gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). protocols.ionih.govoup.com In these methods, Progesterone-13C3 is often used as an internal standard, which allows for the precise quantification of both progesterone and its metabolites in biological samples such as plasma and brain tissue. protocols.ionih.govnih.gov

One significant application is in animal studies designed to understand hormone regulation and local tissue metabolism. For instance, in studies involving male mice, Progesterone-13C3 has been used as an internal standard to measure progesterone and its derivatives in brain and plasma, helping to reveal how these steroid levels change in response to events like stroke. nih.govnih.gov These tracing studies provide a dynamic view of steroidogenesis, showing how progesterone is actively converted into other bioactive steroids within specific tissues.

A primary metabolic route for progesterone in many tissues, including the brain, is its conversion to 5α-dihydroprogesterone (5α-DHP). nih.govcsic.escsic.es This conversion is a critical step, as 5α-DHP is itself a potent progestin that can bind to and activate progesterone receptors. nih.gov Tracer studies using labeled progesterone have been instrumental in mapping this pathway.

Following its formation, 5α-DHP is further metabolized to 3α,5α-tetrahydroprogesterone, a neurosteroid commonly known as allopregnanolone (B1667786). nih.govresearchgate.net While the user's query mentions 3α-dihydroprogesterone, the scientific literature more frequently identifies allopregnanolone (3α,5α-tetrahydroprogesterone) as the key subsequent metabolite. nih.govcsic.esresearchgate.net Allopregnanolone does not act on progesterone receptors but is a powerful modulator of the GABA-A receptor, highlighting the functional shift that occurs through metabolism. nih.govcsic.es

Research protocols often utilize a suite of labeled steroids to simultaneously track these conversions. For example, studies have used 13C3-progesterone to quantify the parent hormone while using other isotopically labeled standards, like ²H₆-5α-DHP, for its metabolites, allowing for a comprehensive analysis of the entire metabolic cascade within a single experiment. nih.gov Such investigations have been applied to explore steroid metabolism in various species, including horses, where the levels of 5α-DHP and its derivatives in saliva and plasma are monitored to understand reproductive stages. frontiersin.org

The metabolic conversion of progesterone is governed by a specific set of enzymes, and Progesterone-13C3 is a key reagent for studying their activity.

5α-reductase (SRD5A) : This enzyme catalyzes the initial and irreversible conversion of progesterone into 5α-dihydroprogesterone (5α-DHP). nih.govnih.govresearchgate.net The activity of 5α-reductase has been shown to be significantly higher in neurons compared to glial cells, and tracer studies can quantify the rate of this conversion in different cell types. nih.gov Research has indicated that in tumorous breast tissue, the activity of 5α-reductase is elevated, leading to higher production of 5α-pregnanes, which are metabolites that can stimulate cell proliferation. nih.gov

3α-hydroxysteroid oxidoreductase (3α-HSOR) : This enzyme, which can be part of the aldo-keto reductase (AKR) superfamily, is responsible for the subsequent, reversible conversion of 5α-DHP into allopregnanolone (3α,5α-tetrahydroprogesterone). csic.esnih.govresearchgate.net The reductive activity is carried out by a cytosolic AKR using NADPH, while the reverse oxidative reaction is performed by a microsomal enzyme. researchgate.net Studies have found that this enzyme's activity is predominantly located in specific glial cells, such as type-1 astrocytes. nih.gov

Aldo-Keto Reductases (AKRs) : This large family of enzymes, particularly members of the AKR1C subfamily (including AKR1C1, AKR1C2, and AKR1C3), plays a crucial role in progesterone metabolism. frontiersin.orgnih.gov They function as 20α-hydroxysteroid dehydrogenases (20α-HSDs) and 3α/β-HSDs, converting progesterone and its derivatives into less active forms, thereby regulating the hormone's effects. frontiersin.orgnih.govuniprot.org For instance, AKR1C3 converts progesterone to 20α-hydroxyprogesterone. uniprot.org In conditions like endometriosis, the expression of these enzymes can be altered, potentially enhancing progesterone metabolism and affecting the disease state. nih.gov

| Enzyme | Abbreviation/Family | Primary Action on Progesterone Pathway | Substrate | Product | References |

|---|---|---|---|---|---|

| 5α-reductase | SRD5A | Reduces the double bond of progesterone | Progesterone | 5α-dihydroprogesterone (5α-DHP) | nih.gov, nih.gov, researchgate.net, |

| 3α-hydroxysteroid oxidoreductase | 3α-HSOR / AKR family | Reduces the 3-keto group of 5α-DHP | 5α-dihydroprogesterone (5α-DHP) | Allopregnanolone (3α,5α-tetrahydroprogesterone) | nih.gov, researchgate.net, csic.es |

| Aldo-Keto Reductase 1C3 | AKR1C3 | Reduces the 20-keto group of progesterone | Progesterone | 20α-hydroxyprogesterone | uniprot.org |

| Aldo-Keto Reductase 1C family | AKR1C1, AKR1C2, AKR1C3 | Metabolize progesterone and its derivatives | Progesterone, 5α-DHP, 5β-DHP | 20α-hydroxy-progestins, 3α/β-hydroxy-progestins | frontiersin.org, nih.gov |

Investigation of Progesterone Metabolites (e.g., 5α-dihydroprogesterone, 3α-dihydroprogesterone)

Quantification of Metabolic Fluxes through Stable Isotope Tracers in Research

Metabolic flux analysis (MFA) is a powerful technique used to measure the rates (fluxes) of metabolic pathways within a cell or organism at a specific point in time. escholarship.orgnih.gov Stable isotope tracers like Progesterone-13C3 are essential for these studies. medchemexpress.commedchemexpress.com When Progesterone-13C3 is introduced into a biological system, it enters the same metabolic pathways as the endogenous hormone. chemie-brunschwig.ch By measuring the rate at which the 13C label appears in downstream metabolites, researchers can calculate the flux through that specific pathway. researchgate.net

This quantitative approach moves beyond simply identifying metabolites to understanding the dynamics of the metabolic network. For example, by tracking the conversion of Progesterone-13C3 to labeled 5α-DHP and subsequently to labeled allopregnanolone, scientists can quantify the activity of the 5α-reductase and 3α-HSOR pathways. This information is critical for understanding how disease states or therapeutic interventions might alter hormone metabolism.

The use of Progesterone-13C3 as an internal standard in mass spectrometry is a direct application of this principle for quantification. mdpi.comnoaa.gov By adding a known amount of the heavy, labeled standard to a sample, the signal from the endogenous, light version of the hormone can be accurately measured by comparing the two signals. oup.com This ratiometric analysis corrects for any loss of sample during preparation and any variation in instrument performance, leading to highly accurate and precise quantification, which is the foundation of flux analysis.

Studies on Origin and Fate of Progesterone in Biological Systems (e.g., Dietary Uptake in Animal Models)

Beyond its role as an intermediate in steroid biosynthesis, progesterone can also enter biological systems from external sources, such as diet. Stable isotope-labeled progesterone has been crucial in proving and quantifying this uptake. A key study in male mice investigated whether progesterone present in animal chow could contribute to progesterone levels in the body. nih.govoup.com

In this research, orchiectomized (testes removed) and adrenalectomized (adrenal glands removed) mice, which have minimal endogenous progesterone production, were treated with isotope-labeled progesterone by oral gavage. nih.gov The researchers then used mass spectrometry to look for the labeled progesterone in various tissues.

The study found a significant uptake of the labeled progesterone from the gut into tissues, including white adipose tissue and the prostate. nih.gov This finding demonstrated mechanistically that dietary progesterone can be absorbed and contribute to local tissue concentrations, a source that is particularly relevant when endogenous production is low or blocked, such as during certain medical therapies. nih.gov The fate of this dietary progesterone is also of interest, as the study proposed it might serve as a precursor for androgen synthesis within these local tissues. nih.gov

| Study Model | Isotope Tracer Used | Key Finding | Tissues with Confirmed Uptake | References |

|---|---|---|---|---|

| Orchiectomized and adrenalectomized male mice | Stable isotope-labeled progesterone (oral gavage) | Dietary progesterone can be absorbed and contributes to intratissue progesterone levels. | White Adipose Tissue, Prostate | nih.gov, oup.com |

Applications of Progesterone 13c3 in Fundamental Biochemical and Physiological Research Models

Reference Measurement Procedures for Progesterone (B1679170) in Research Matrices (e.g., Serum, Plasma, Tissues)

The accurate measurement of progesterone in research matrices like serum, plasma, and tissues is fundamental to understanding its physiological roles. Progesterone-13C3 is integral to the development and validation of reference measurement procedures, primarily through isotope dilution mass spectrometry (ID-MS). researchgate.netnih.govacs.org This approach is considered the gold standard for hormone quantification due to its high accuracy and precision. acs.org

In these methods, a known amount of Progesterone-13C3 is added as an internal standard to a biological sample. nih.govnih.govnih.gov Following extraction and purification steps, the sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov The ratio of the signal from the endogenous progesterone to the signal from the Progesterone-13C3 allows for precise calculation of the endogenous progesterone concentration, correcting for any losses during sample preparation. nih.gov

This methodology has been successfully applied to various research matrices:

Serum and Plasma: ID-LC/MS/MS methods using Progesterone-13C3 have been developed to establish reference intervals and to serve as a benchmark for routine clinical assays. researchgate.netnist.govbvsalud.org These methods demonstrate excellent reproducibility, with low coefficients of variation, and high accuracy, with analytical recoveries close to 100%. researchgate.netacs.org

Tissues: The use of Progesterone-13C3 as an internal standard has been validated for the quantification of progesterone in diverse tissues, including blubber from marine mammals and various tissues in mice. nih.goviwc.intnoaa.gov This allows for the investigation of local steroid concentrations and metabolism within specific organs.

The development of these reference methods is crucial for the standardization of progesterone measurements across different laboratories and studies, ensuring the comparability and reliability of research findings. nih.gov

Table 1: Performance Characteristics of an ID-LC/MS/MS Method for Serum Progesterone using Progesterone-13C3

| Parameter | Value | Reference |

| Intra-run Relative Standard Deviation (RSD) | 0.50% - 0.58% | researchgate.net |

| Total Relative Standard Deviation (RSD) | 0.71% - 1.33% | researchgate.net |

| Analytical Recovery | 99.08% - 101.50% | researchgate.net |

| Limit of Detection (LOD) | 0.005 ng/mL | bvsalud.org |

Evaluation and Standardization of Research Immunoassays for Progesterone

Immunoassays are widely used for progesterone measurement in research due to their convenience and high throughput. However, they can suffer from issues like cross-reactivity with other steroids and matrix effects, leading to inaccuracies. nih.goveurekakit.com Progesterone-13C3 plays a pivotal role in the evaluation and standardization of these immunoassays by providing a highly accurate reference point. nih.gov

Reference measurement procedures based on ID-LC/MS/MS with Progesterone-13C3 are used to assess the performance of commercial immunoassays. researchgate.netnih.gov Studies comparing immunoassay results with the reference method have revealed significant discrepancies, including calibration biases and sample-specific deviations, particularly at low progesterone concentrations. researchgate.netnih.gov

By using a panel of samples analyzed by both the reference method and various immunoassays, researchers can:

Identify inaccuracies: Determine the extent of bias and imprecision in different immunoassay platforms. nih.gov

Improve standardization: Provide a basis for calibrating immunoassays to a more accurate standard, leading to better agreement between different methods. researchgate.net

Select appropriate assays: Inform the choice of the most reliable immunoassay for a specific research application.

This rigorous evaluation is essential for ensuring the validity of data generated using immunoassays in research settings.

Investigation of Steroid Hormone Milieus and Inter-species Variation in Research Models

The simultaneous measurement of multiple steroid hormones, or the "steroid hormone milieu," provides a more comprehensive understanding of endocrine function than the analysis of a single hormone. nih.gov Progesterone-13C3, in conjunction with other isotopically labeled steroids, facilitates the development of multi-class steroid hormone screening methods using LC-MS/MS. noaa.govnih.gov These methods allow for the accurate quantification of progestogens, androgens, estrogens, and corticosteroids in a single analysis. nih.gov

This capability is particularly valuable for investigating inter-species variations in steroidogenesis and metabolism. nih.gov For example, while progesterone is the primary progestogen for maintaining pregnancy in humans, other species may utilize different progestogens. nih.gov By employing methods with internal standards like Progesterone-13C3, researchers can accurately profile the steroid hormones present in different animal models, leading to a better understanding of their unique reproductive and physiological processes. iwc.intnoaa.gov

Such studies have been conducted in various species, including:

Marine mammals: To assess reproductive status and stress levels in dolphins and whales by analyzing blubber samples. iwc.intnoaa.gov

Fish: To quantify a range of steroid hormones in small volumes of plasma and tissue homogenates. nih.gov

Rodents: To investigate the origins and tissue-specific levels of progesterone and other androgens. nih.gov

Research on Progesterone's Role in Specific Cellular and Tissue Metabolism (e.g., Cardiac Metabolism, Brain Metabolism in Models)

Progesterone-13C3 is a valuable tool for investigating the specific metabolic roles of progesterone in various tissues, such as the heart and brain. By tracing the fate of labeled progesterone, researchers can elucidate its metabolic pathways and effects on cellular function.

Cardiac Metabolism: Studies have suggested that progesterone may have protective effects on the heart. plos.org Research using animal models can employ Progesterone-13C3 to study how the heart metabolizes progesterone and the subsequent impact on cardiac cell function and susceptibility to arrhythmias. plos.org

Brain Metabolism: Progesterone is known to be a neurosteroid, synthesized within the brain and having significant effects on neuronal function and protection. nih.govjneurosci.org Research has shown that progesterone and its metabolites can regulate oxidative metabolism in brain mitochondria, enhancing efficiency and reducing oxidative stress. nih.gov The use of labeled progesterone in animal models allows for the precise tracking of its conversion to metabolites like allopregnanolone (B1667786) and the investigation of their roles in cerebroprotection after events like a stroke. jneurosci.orgjneurosci.org These studies are crucial for understanding the endogenous protective mechanisms of the brain. jneurosci.org

Studies on Steroidogenesis Pathways in Research Contexts

Progesterone-13C3 is instrumental in elucidating the complex pathways of steroidogenesis, the process of synthesizing steroid hormones from cholesterol. nih.govmdpi.com By introducing labeled progesterone into in vitro cell culture systems or in vivo animal models, researchers can trace its conversion into other steroid hormones.

This approach allows for:

Mapping metabolic pathways: Identifying the enzymes and intermediate products involved in the conversion of progesterone to androgens, estrogens, and corticosteroids. nih.govresearchgate.net

Quantifying metabolic flux: Determining the rate of conversion through different branches of the steroidogenic pathway.

Investigating regulatory mechanisms: Understanding how various factors, including other hormones and signaling molecules, influence the activity of steroidogenic enzymes and, consequently, the production of different steroids. oup.com

For instance, studies using MA-10 Leydig cells, a common model for steroidogenesis research, have utilized labeled progesterone to investigate its metabolism and the feedback effects of progesterone on its own synthesis. oup.comeur.nl Similarly, research in porcine placental trophoblasts has used progesterone to study its influence on steroidogenesis-related gene expression. mdpi.com These fundamental studies provide critical insights into the intricate regulation of hormone production in various physiological and pathological contexts.

Challenges and Future Directions in Progesterone 13c3 Research

Development of Enhanced Sensitivity and Throughput in Analytical Methods for Research

A primary challenge in steroid hormone analysis is the accurate measurement of low endogenous concentrations in complex biological matrices like serum, plasma, and tissue. sciex.comlcms.cz This necessitates the continuous development of analytical methods with improved sensitivity and the capacity for high-throughput processing to handle large sample cohorts typical of clinical research and metabolic studies. lcms.cz

Recent advancements in liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been pivotal. For instance, the development of newer mass spectrometry systems has demonstrated significant gains in sensitivity. A study comparing the SCIEX 7500 system to the older QTRAP 6500+ system for analyzing steroid hormones, including Progesterone-13C3, in keratinized matrices (hair and nails) reported substantial improvements in signal. sciex.com While the signal-to-noise ratio gain for Progesterone-13C3 was modest (0.6x to 0.7x), other analytes saw significant boosts, and the average peak area gains were substantial, indicating the potential of new instrument technologies. sciex.com

To address the need for processing a large number of samples, researchers are developing high-throughput methods. One such approach involves using a dual-stream ultra-high-performance liquid chromatography (UHPLC-MS/MS) system. lcms.cz This technology uses two separate analysis systems to perform overlapping sample injections, which can significantly shorten sample cycle times without compromising data quality. lcms.cz Automated sample preparation techniques, such as dispersive pipette extraction (DPX), further enhance throughput, allowing for the simultaneous processing of up to 96 samples in approximately 20 minutes before LC-MS/MS analysis.

Furthermore, microfluidic LC-MS/MS technology represents another frontier for enhancing analytical performance. nih.gov By reducing chromatographic flow rates to as low as 3 μL/min, this approach decreases solvent and sample consumption while achieving a significant increase in on-column sensitivity. nih.gov One study using this technique for a panel of five steroids reported a limit of quantification (LOQ) for progesterone (B1679170) of 0.4 ng/mL with an injection of just 0.5 μL of extracted sample, an improvement over standard-flow methods that require much larger injection volumes. nih.gov

Table 1: Comparison of Analytical Method Enhancements

| Technology | Key Advantage | Reported Finding for Progesterone or Related Steroids | Reference |

|---|---|---|---|

| Next-Generation Mass Spectrometry (SCIEX 7500) | Increased Sensitivity | Peak area gain of 3.7x for Progesterone-13C3 in nail samples compared to the previous generation system. | sciex.com |

| Dual Stream UHPLC-MS/MS | Higher Throughput | Significantly accelerated sample cycle times by using two separate streams for overlapping injections, enabling faster analysis of large batches. | lcms.cz |

| Microfluidic LC-MS/MS | Improved On-Column Sensitivity & Reduced Sample Volume | Achieved a limit of quantification (LOQ) of 0.4 ng/mL for progesterone with only a 0.5 μL sample injection, a 100-400 fold increase in on-column sensitivity. | nih.gov |

| Automated Dispersive Pipette Extraction (DPX) | High-Throughput Sample Preparation | Enabled processing of 96 samples in ~20 minutes, with recoveries for a 9-steroid panel ranging from 65-86%. |

Integration with Multi-Omics Approaches in Metabolic Research

The true power of isotope tracers like Progesterone-13C3 is realized when analytical data is integrated with other "omics" technologies, such as proteomics, transcriptomics, and metabolomics. nih.govmdpi.com This multi-omics approach allows researchers to move beyond simple quantification and build a comprehensive understanding of how hormonal signaling pathways are regulated and how they influence cellular function and metabolism. nih.govmdpi.com

Stable Isotope Labeling by Amino acids in Cell Culture (SILAC) is a well-established proteomic technique that uses stable isotope-labeled amino acids to quantify changes in protein abundance between different experimental conditions. mtoz-biolabs.com By combining SILAC-based proteomics with metabolomic analysis using tracers like labeled progesterone, researchers can correlate changes in the proteome with shifts in metabolic fluxes. For example, an increase in progesterone metabolism could be linked to the upregulation of specific metabolic enzymes identified through proteomics. nih.govmtoz-biolabs.com

A key application of this integrated approach is in metabolic flux analysis. medchemexpress.com Studies have begun to unravel the complex metabolic networks that support steroidogenesis. For instance, research using [U-13C6]-labeled glucose in ovarian luteal cells showed that luteinizing hormone (LH) rapidly stimulates glycolysis and the flux of glucose-derived carbons into pathways essential for ATP and NADPH production, which are required for progesterone synthesis. biorxiv.org While this study used labeled glucose, the same principle applies to using labeled progesterone to trace its downstream metabolic fate.

Integrating transcriptomic (gene expression) and metabolomic data provides another layer of insight. nih.gov By identifying genes that are differentially expressed in response to a stimulus and simultaneously measuring changes in the metabolome, researchers can link genetic regulation to metabolic outcomes. nih.govfrontiersin.org For example, observing an increase in the expression of a gene encoding a specific cytochrome P450 enzyme alongside the appearance of a corresponding progesterone metabolite would provide strong evidence for that enzyme's role in progesterone metabolism. nih.gov This approach helps to build detailed maps of gene-metabolite interaction networks, revealing how hormonal signals are translated into functional metabolic changes within a cell or tissue. nih.govfrontiersin.org

Table 2: Principles of Multi-Omics Integration in Steroid Research

| Omics Combination | Information Gained | Example Application with Isotope Tracers | Reference |

|---|---|---|---|

| Metabolomics + Proteomics | Links changes in protein levels (e.g., enzymes) to specific metabolic activities. | Using Progesterone-13C3 to trace metabolic pathways while using SILAC to quantify changes in the abundance of steroidogenic enzymes. | nih.govmtoz-biolabs.com |

| Metabolomics + Transcriptomics | Connects gene expression patterns with metabolic profiles and pathway activity. | Correlating the upregulation of genes for metabolic enzymes with the appearance of specific progesterone metabolites after administering a labeled precursor. | nih.govfrontiersin.org |

| Genomics + Metabolomics | Identifies how genetic variations influence an individual's metabolic response to hormones. | Using genomic data to explain inter-individual differences in progesterone metabolism observed through tracer studies. | mdpi.com |

Expanding Applications of Isotope-Labeled Progesterone in Complex Biological Systems Research

The applications for isotope-labeled progesterone are expanding beyond the confines of the laboratory bench and into the study of whole, complex biological systems. These studies are crucial for understanding the physiological and pathological roles of progesterone in vivo, from its contribution to cancer progression to its function in the central nervous system. nih.govnih.gov

One innovative application has been to trace the origin of tissue-level hormones. A study in male mice used 13C-labeled progesterone administered in their diet to determine if dietary progestogens contribute to the levels of progesterone found in tissues like the prostate. nih.govoup.com The researchers observed a significant uptake of the labeled progesterone in the prostate and adipose tissue, suggesting that non-adrenal and non-gonadal sources can contribute to local hormone concentrations. oup.com This type of study is critical for understanding the complex inputs that determine the hormonal environment of a specific tissue, which can have implications for diseases like prostate cancer. nih.gov

This research also highlights a key challenge: the potential for analytical interference. The study noted that the 13C3-progesterone typically used as an internal standard interfered with the measurement of the 13C5-progesterone used as the dietary tracer, requiring a modified analytical approach. nih.gov

Future research will likely see expanded use of labeled progesterone to investigate its role in neurobiology. Progesterone and its metabolites are known to have significant effects in the brain. oup.com Tracing the uptake, distribution, and metabolism of labeled progesterone within the central nervous system can provide critical insights into its neuroprotective effects and its role in modulating mood and behavior. nih.govoup.com Similarly, such studies are vital in developmental biology to understand the intricate roles of progesterone during embryogenesis and pregnancy. nih.govisotope.com

Combining stable isotope analysis with hormone measurements in ecological and environmental research is another emerging field. frontiersin.org While much of this work has focused on other markers, the principles can be applied to progesterone to understand reproductive physiology and the impact of environmental stressors in wild animal populations. frontiersin.org As analytical techniques become more sensitive and portable, the scope for applying isotope-labeled tracers like Progesterone-13C3 to answer complex biological questions in diverse settings will continue to grow.

Q & A

Q. How is Progesterone-13C3 utilized as an internal standard in LC-MS/MS quantification of endogenous progesterone?

Progesterone-13C3 serves as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and instrument variability. In LC-MS/MS workflows, chromatographic separation is achieved using a HSS T3 C18 reversed-phase column with a mobile phase of 95% H₂O/5% acetonitrile and 95% acetonitrile/5% H₂O (30:70 ratio). The mass spectrometer detects progesterone-13C3 via its precursor ion (318.28 Da) and product ions (99.90/111.90 Da), distinguishing it from endogenous progesterone (315.23 Da). Method validation requires determining limits of detection (LOD: 1.25 ng/mL) and quantification (LOQ: 4.2 ng/mL) to ensure precision .

Q. What validation parameters are critical when implementing Progesterone-13C3 in hormone receptor binding assays?

Key validation steps include:

- Specificity : Confirming no cross-reactivity with structurally similar steroids.

- Accuracy/Precision : Spiking known progesterone concentrations into biological matrices and comparing recovery rates using Progesterone-13C3 for normalization.

- Linearity : Establishing a calibration curve across physiologically relevant ranges (e.g., 5–500 ng/mL).

- Stability : Assessing analyte integrity under storage and processing conditions (e.g., freeze-thaw cycles). These parameters ensure reproducibility and compliance with guidelines for bioanalytical method validation .

Q. How should researchers design studies to investigate progesterone receptor (PR) binding kinetics using Progesterone-13C3?

Experimental design must include:

- Competitive Binding Assays : Titrating Progesterone-13C3 against unlabeled progesterone to calculate dissociation constants (Kd).

- Control Groups : Using PR-negative cell lines to confirm receptor specificity.

- Data Normalization : Applying Progesterone-13C3 as an internal standard to correct for extraction efficiency and ionization suppression in tissue homogenates. Statistical power analysis should determine sample sizes to detect significant differences in binding affinities .

Advanced Research Questions

Q. How can researchers optimize chromatographic parameters to resolve Progesterone-13C3 from endogenous metabolites in complex matrices?

Advanced optimization strategies include:

- Column Chemistry : Testing alternative stationary phases (e.g., BEH C18 vs. HSS T3) to improve peak symmetry.

- Gradient Elution : Adjusting acetonitrile/water ratios and flow rates (e.g., 0.3–0.7 mL/min) to reduce co-elution with phospholipids.

- Ionization Settings : Fine-tuning ESI source parameters (e.g., desolvation temperature, cone voltage) to enhance signal-to-noise ratios for low-abundance analytes. Method robustness should be validated using incurred sample reanalysis (ISR) .

Q. What methodologies address discrepancies in Progesterone-13C3 recovery rates across heterogeneous tissue samples?

Discrepancies arise from matrix effects (e.g., lipid content in adipose vs. plasma). Mitigation strategies include:

- Matrix-Matched Calibration : Preparing standards in tissue-specific surrogate matrices.

- Post-Column Infusion : Identifying ion suppression zones to adjust chromatographic run times.

- Cross-Validation : Comparing LC-MS/MS results with immunoassays (e.g., ELISA) to rule out platform-specific biases. Meta-analyses of inter-laboratory data can identify systematic errors in sample preparation .

Q. How can isotopic interference be minimized in multiplexed stable isotope dilution assays involving Progesterone-13C3?

To prevent overlap with other isotopes (e.g., <sup>2</sup>H or <sup>15</sup>N labels):

- High-Resolution Mass Spectrometry (HRMS) : Use instruments with resolving power >30,000 to distinguish Progesterone-13C3 from near-isobaric interferences.

- Collision Energy Optimization : Fragment precursor ions at energies that maximize unique product ion yields (e.g., 111.90 Da for Progesterone-13C3).

- Spectral Libraries : Build reference spectra for all isotopes in the panel to automate peak identification in complex runs .

What frameworks ensure research questions on Progesterone-13C3 applications meet academic rigor?

Apply the FINER criteria :

- Feasible : Ensure access to isotopic standards and LC-MS/MS infrastructure.

- Novel : Investigate understudied applications (e.g., progesterone signaling in neurodegenerative diseases).

- Ethical : Adhere to guidelines for handling hormone-disrupting compounds in environmental studies.

- Relevant : Align with funding priorities like endocrine disruptor research or precision medicine .

Data Contradiction Analysis

Q. How should conflicting data on Progesterone-13C3 stability in long-term storage be resolved?

Contradictory stability reports may stem from:

- Storage Conditions : Differences in temperature (-20°C vs. -80°C) or solvent (methanol vs. DMSO).

- Container Materials : Adsorption losses in polypropylene vs. glass vials. Resolution requires:

- Accelerated Degradation Studies : Testing stability under stress conditions (e.g., 40°C/75% humidity).

- Collaborative Trials : Harmonizing protocols across labs to isolate variables .

Q. What statistical approaches reconcile variability in inter-laboratory Progesterone-13C3 quantification results?

Use mixed-effects models to account for:

- Fixed Effects : Instrument type (triple quadrupole vs. Q-TOF).

- Random Effects : Operator technique or reagent batch variability. Standard reference materials (SRMs) from organizations like NIST can calibrate cross-lab comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.